molecular formula C22H19NO4S B11067380 2(3H)-Oxazolone, 4,5-bis(4-methoxyphenyl)-3-(2-thienylmethyl)-

2(3H)-Oxazolone, 4,5-bis(4-methoxyphenyl)-3-(2-thienylmethyl)-

Cat. No.: B11067380
M. Wt: 393.5 g/mol
InChI Key: JLOUBFMIYXATCP-UHFFFAOYSA-N
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Description

4,5-BIS(4-METHOXYPHENYL)-3-(2-THIENYLMETHYL)-1,3-OXAZOL-2(3H)-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of methoxyphenyl and thienylmethyl groups attached to an oxazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 4,5-BIS(4-METHOXYPHENYL)-3-(2-THIENYLMETHYL)-1,3-OXAZOL-2(3H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2-thiophenemethylamine, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effective manufacturing.

Chemical Reactions Analysis

4,5-BIS(4-METHOXYPHENYL)-3-(2-THIENYLMETHYL)-1,3-OXAZOL-2(3H)-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy and thienyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-BIS(4-METHOXYPHENYL)-3-(2-THIENYLMETHYL)-1,3-OXAZOL-2(3H)-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-BIS(4-METHOXYPHENYL)-3-(2-THIENYLMETHYL)-1,3-OXAZOL-2(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4,5-BIS(4-METHOXYPHENYL)-3-(2-THIENYLMETHYL)-1,3-OXAZOL-2(3H)-ONE can be compared with other similar compounds, such as:

    4,5-BIS(4-METHOXYPHENYL)-2-(2-THIENYL)THIAZOLE: This compound has a thiazole ring instead of an oxazole ring, leading to different chemical properties and applications.

    4,5-BIS(4-METHOXYPHENYL)-3-(2-FURANYLMETHYL)-1,3-OXAZOL-2(3H)-ONE:

The uniqueness of 4,5-BIS(4-METHOXYPHENYL)-3-(2-THIENYLMETHYL)-1,3-OXAZOL-2(3H)-ONE lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C22H19NO4S

Molecular Weight

393.5 g/mol

IUPAC Name

4,5-bis(4-methoxyphenyl)-3-(thiophen-2-ylmethyl)-1,3-oxazol-2-one

InChI

InChI=1S/C22H19NO4S/c1-25-17-9-5-15(6-10-17)20-21(16-7-11-18(26-2)12-8-16)27-22(24)23(20)14-19-4-3-13-28-19/h3-13H,14H2,1-2H3

InChI Key

JLOUBFMIYXATCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=O)N2CC3=CC=CS3)C4=CC=C(C=C4)OC

Origin of Product

United States

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